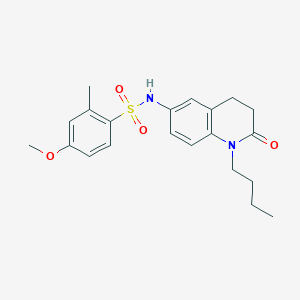

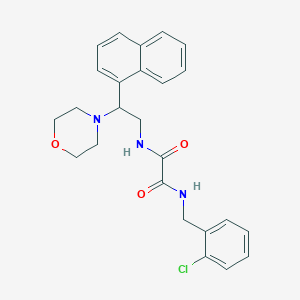

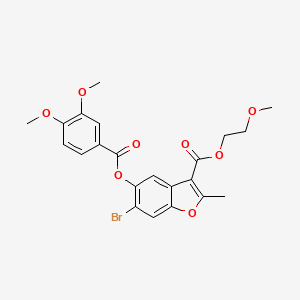

N1-(2-chlorobenzyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-chlorobenzyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide, also known as MNS, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have a range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields. In

Scientific Research Applications

Blockade of Sigma 1 Receptors

Research indicates that certain derivatives structurally related to N1-(2-chlorobenzyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide, such as E-52862 (S1RA), act as selective sigma 1 receptor (σ1R) antagonists. These compounds have shown efficacy in models of nociceptive and neuropathic pain, including alleviating signs of neuropathy in Zucker diabetic fatty (ZDF) rats, a model of type 2 diabetes (Paniagua et al., 2016).

Palladium-Catalyzed Dearomatization

Another study explored the mechanisms of the palladium-catalyzed dearomatization reaction between chloromethylnaphthalene and the cyclic amine morpholine. The findings could have implications for the synthesis of compounds with similar structural features to N1-(2-chlorobenzyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide, providing insights into the formation of dearomatic products through intramolecular C–N bond coupling (Xie et al., 2013).

Synthesis of Naphthylthioacetic Acids 1-Dialkylamides

The synthesis of N-arylpiperazides and morpholinamide of 1-naphthylthioacetic acids, including methods that could be applicable to the production of derivatives similar to the compound , has been documented. These syntheses contribute to the broader understanding of naphthalene derivatives’ chemical properties and potential applications in medicinal chemistry (Yekhlef et al., 2016).

Inhibitors of Cyclic Nucleotide Dependent Protein Kinase

Research on naphthalenesulfonamides has shown that replacing the naphthalene ring with isoquinoline retains the ability to inhibit protein kinases, highlighting the potential for compounds like N1-(2-chlorobenzyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide to act as protein kinase inhibitors (Hidaka et al., 1984).

Discovery of N-(Naphthalen-1-yl)-N'-alkyl Oxalamide Ligands

A study on the discovery of N-(naphthalen-1-yl)-N'-alkyl oxalamide ligands for Cu-catalyzed aryl amination demonstrates the significance of such compounds in facilitating coupling reactions. This research underlines the utility of N1-(2-chlorobenzyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide-like compounds in organic synthesis and drug development (Gao et al., 2017).

properties

IUPAC Name |

N-[(2-chlorophenyl)methyl]-N'-(2-morpholin-4-yl-2-naphthalen-1-ylethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26ClN3O3/c26-22-11-4-2-7-19(22)16-27-24(30)25(31)28-17-23(29-12-14-32-15-13-29)21-10-5-8-18-6-1-3-9-20(18)21/h1-11,23H,12-17H2,(H,27,30)(H,28,31) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXLBEWSCWWSSCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CNC(=O)C(=O)NCC2=CC=CC=C2Cl)C3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-chlorobenzyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]pyridine-4-carboxamide](/img/structure/B2971966.png)

![N-[3-(3-Ethyl-3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2971973.png)

![2-(4-(3-fluoro-4-methoxybenzoyl)piperazin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2971977.png)